2-Chloro-6-fluoro-3-methoxyphenylboronic acid

Descripción

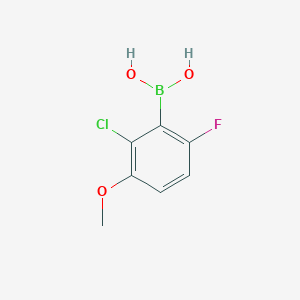

2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS: 1072945-77-7) is a substituted phenylboronic acid with a molecular formula of C₇H₆BClFO₃. It features a phenyl ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 6, and a methoxy group (-OCH₃) at position 3, along with a boronic acid (-B(OH)₂) functional group. This compound is industrially significant, being produced by suppliers such as Hangzhou Lingrui Chemical Co., Ltd. and Biopharmacule Speciality Chemicals . Its primary applications lie in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

(2-chloro-6-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGNLKDIFHCCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659369 | |

| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-77-7 | |

| Record name | (2-Chloro-6-fluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Lithiation and Boronation

- Starting Material : 2-chloro-6-fluoroanisole (2-chloro-6-fluoro-3-methoxybenzene).

- Lithiation : The aromatic substrate is treated with n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME) or diethyl ether at low temperatures (typically -78°C to -70°C) for approximately 1.5 to 2 hours. This step generates a lithiated intermediate at the position ortho to the methoxy group.

- Boronation : Trimethyl borate (B(OMe)₃) is added to the reaction mixture at low temperature, and the mixture is gradually warmed to room temperature to form the boronic acid ester intermediate.

Hydrolysis and Isolation

- The boronic ester intermediate is hydrolyzed by adding an aqueous sodium hydroxide solution at room temperature, converting it into a sodium boronate salt.

- The aqueous phase containing the sodium boronate is separated and washed with organic solvents (e.g., tert-butyl methyl ether) to remove unreacted starting materials.

- Acidification with 6M hydrochloric acid (HCl) converts the sodium boronate to the free boronic acid.

- The mixture is then diluted with acetonitrile (MeCN), which assists in phase separation and purification.

- Saturated sodium chloride (NaCl) solution or solid NaCl may be added to improve phase separation and yield.

- The organic and aqueous layers are separated, and the product is isolated by evaporation of solvents and drying under vacuum.

Alternative Isolation

- The boronic acid can be isolated directly from the MeCN solution without concentration or drying, enabling use in subsequent reactions without further purification steps.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Lithiation | n-BuLi in 1,2-dimethoxyethane | -78 to -70 | 1.75 | - | - |

| Boronation | Trimethyl borate in 1,2-dimethoxyethane | -67 to 20 | - | - | - |

| Hydrolysis & Acidification | NaOH aqueous, then 6M HCl | Room temperature | - | - | - |

| Isolation | Salt addition (NaCl), MeCN extraction | Room temperature | - | >90% | >95-98% |

| Alternative isolation | Direct use from MeCN solution | Room temperature | - | ~80% | >90% |

The overall yield of 2-chloro-6-fluoro-3-methoxyphenylboronic acid can reach above 90% with purities exceeding 95%, depending on the exact isolation and purification method used.

Research Findings and Analysis

- The lithiation step is critical for regioselective functionalization; the use of n-BuLi at low temperatures ensures selective metalation ortho to the methoxy group.

- Trimethyl borate is an effective electrophilic boron source, producing boronic acid derivatives upon hydrolysis.

- The addition of salts such as NaCl enhances phase separation during extraction, improving yield and purity.

- Direct use of the boronic acid solution in MeCN without further isolation reduces processing steps and potential product loss.

- Purity analysis via NMR and HPLC-MS confirms the structural integrity and absence of significant impurities such as boroxine byproducts.

- The method is scalable and suitable for industrial synthesis due to its straightforward reaction conditions and high yield.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Lithiation | Metalation of 2-chloro-6-fluoroanisole | n-BuLi, DME, -78 to -70°C | Lithiated intermediate |

| 2. Boronation | Reaction with electrophilic boron source | Trimethyl borate, DME, -67 to RT | Boronic ester intermediate |

| 3. Hydrolysis | Conversion of ester to boronic acid salt | NaOH aqueous, RT | Sodium boronate salt |

| 4. Acidification | Formation of free boronic acid | 6M HCl aqueous, MeCN dilution | Boronic acid |

| 5. Isolation | Extraction and purification | NaCl addition, MeCN extraction, vacuum drying | >90% yield, >95% purity |

| 6. Alternative isolation | Direct use of MeCN solution without drying | MeCN solution, no drying | ~80% yield, >90% purity |

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-fluoro-3-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Synthesis

2-Chloro-6-fluoro-3-methoxyphenylboronic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its boronic acid functionality enables efficient cross-coupling reactions, facilitating the construction of complex molecular architectures with high precision. The presence of both fluorine and chlorine atoms enhances the reactivity of this compound, making it suitable for synthesizing biologically active molecules .

Case Study: CDK Inhibitors

Research has demonstrated the utility of this compound in the development of cyclin-dependent kinase (CDK) inhibitors. For example, the compound has been employed in the synthesis of potent CDK2 inhibitors through Suzuki-Miyaura cross-coupling reactions. These inhibitors exhibit significant selectivity and potency, making them potential candidates for cancer therapy .

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 44 | CDK2 over CDK1 |

| Compound B | 8 | CDK2 over CDK1 |

Anticancer Activity

Boronic acids, including this compound, have been identified for their anticancer properties. They can inhibit proteasomal activity, leading to apoptosis in cancer cells. The mechanism often involves their interaction with specific enzymes that are crucial for tumor progression .

Agrochemicals

Herbicide Development

The compound is also explored as an intermediate in the synthesis of herbicides. Its ability to form stable complexes with various substrates allows for the creation of compounds that can selectively inhibit weed growth without affecting crops . For instance, derivatives synthesized from this compound have shown promise in developing new herbicides that target specific biochemical pathways in plants.

Materials Science

Synthesis of Functional Materials

In materials science, this compound is utilized to create functionalized polymers and materials. Its ability to undergo cross-coupling reactions allows for the incorporation of diverse functional groups into polymer backbones, leading to materials with tailored properties for applications in electronics and photonics .

Sensor Technology

Biosensors and Chemical Sensors

The unique properties of boronic acids make them suitable for sensor applications. This compound can be employed in the design of sensors that detect carbohydrates or other biomolecules through reversible covalent interactions. This application is particularly relevant in biomedical diagnostics and environmental monitoring .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-fluoro-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The chlorine (Cl) and fluorine (F) substituents in the target compound enhance electrophilicity at the boronic acid group, improving reactivity in cross-couplings compared to analogs lacking these groups (e.g., 2-Fluoro-6-methoxyphenylboronic acid) .

Research and Industrial Relevance

- Pharmaceutical Intermediates: The compound is used in synthesizing kinase inhibitors and antiviral agents, leveraging its balanced electronic profile .

- Supplier Availability: Major suppliers include TCI Chemicals , Biopharmacule , and Hangzhou Lingrui , with pricing varying by purity (e.g., ~$6,100/g for 4-Chloro-2-methoxyphenylboronic acid from TCI) .

Actividad Biológica

2-Chloro-6-fluoro-3-methoxyphenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This compound features a unique structure characterized by the presence of chlorine, fluorine, and methoxy substituents on a phenylboronic acid backbone, which enhances its reactivity and biological interactions.

- Molecular Formula: C7H7BClFO3

- Molecular Weight: Approximately 197.49 g/mol

- Structure: The compound includes a boronic acid functionality, which is crucial for its biological activity and interactions with various biomolecules.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes within biological systems. The boronic acid moiety allows for reversible covalent bonding to diols, which is significant in targeting enzymes involved in various metabolic pathways. The presence of chloro and fluoro groups enhances binding affinity, potentially leading to the inhibition of target protein activity.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit promising anticancer properties. They can inhibit proteasome activity, which is essential for regulating cell cycle and apoptosis in cancer cells. For instance, studies have shown that boronic acids can enhance the efficacy of established chemotherapeutic agents like bortezomib in treating multiple myeloma and other malignancies .

Case Studies and Research Findings

Applications in Medicinal Chemistry

Due to its unique properties, this compound serves as a valuable building block in organic synthesis, particularly through Suzuki-Miyaura coupling reactions. This versatility allows for the development of complex organic molecules that can be further explored for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-fluoro-3-methoxyphenylboronic acid, and what key reaction parameters influence yield?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing arylboronic acids. For this compound, a typical protocol involves:

-

Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with tri-tert-butylphosphine (tBu₃P) as a ligand .

-

Base : Potassium fluoride (KF) in aqueous conditions to enhance reactivity and reduce boronic acid protodeboronation .

-

Temperature : Heating at 60°C for 18 hours to achieve optimal conversion .

-

Purification : Post-reaction, extraction with tert-butyl methyl ether followed by MgSO₄ drying and solvent removal under reduced pressure yields the product .

-

Critical Parameters : Ligand-to-catalyst ratio, solvent polarity, and base strength significantly impact yield.

Table 1 : Key Reaction Conditions from Literature

Parameter Value/Detail Source Catalyst Pd₂(dba)₃ (0.78 mmol) Ligand 1 M tBu₃P in toluene (1.55 mL) Reaction Temperature 60°C for 18 hours Workup Extraction with tert-butyl methyl ether

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with >97.0% purity thresholds, as standardized for related arylboronic acids (e.g., 4-Fluoro-3-methoxyphenylboronic acid) .

- Structural Confirmation :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., chloro, fluoro, methoxy groups) and aromatic proton integration.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., theoretical M.W. ~194.4 g/mol based on C₇H₆BClFO₃).

- FT-IR : Identify B-O and C-F stretches (~1350 cm⁻¹ and ~1200 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data when using this boronic acid in palladium-catalyzed cross-couplings?

- Methodological Answer : Discrepancies in reactivity often arise from:

- Ligand Effects : Bulky ligands (e.g., tBu₃P) enhance stability of Pd intermediates but may reduce turnover in electron-deficient systems. Compare with SPhos or XPhos ligands for improved activity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) vs. biphasic systems (toluene/water) influence boronic acid stability and coupling efficiency .

- Substituent Electronic Effects : The electron-withdrawing -Cl and -F groups may slow transmetallation; pre-activation with Cs₂CO₃ or microwave-assisted heating can mitigate this .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Group Synergy : The methoxy group (-OCH₃) acts as a strong ortho/para director, while -Cl and -F (meta directors) compete. Computational modeling (DFT) can predict dominant regiochemical outcomes .

- Steric Effects : Steric hindrance at the 2- and 6-positions may favor electrophilic attack at the 4-position. Compare with analogs like 5-Fluoro-2-methoxyphenylboronic acid to isolate steric vs. electronic contributions .

- Table 2 : Substituent Effects on Regioselectivity

| Analog | Dominant Substitution Position | Source |

|---|---|---|

| 2-Chloro-6-methoxyphenylboronic acid | Para to -OCH₃ | |

| 5-Fluoro-2-methoxyphenylboronic acid | Ortho to -OCH₃ |

Q. How do physicochemical properties (e.g., solubility, logP) impact experimental design for this compound?

- Methodological Answer :

- Solubility : Moderate aqueous solubility (~3.4 mg/mL in water) necessitates polar solvents (e.g., DMSO) for biological assays. Co-solvents like ethanol (≤10%) can enhance dissolution without destabilizing boronic acid .

- logP (Partition Coefficient) : Predicted logP ~0.19 indicates moderate lipophilicity, requiring careful solvent selection for extractions (e.g., tert-butyl methyl ether over ethyl acetate) .

- Stability : Hygroscopic nature demands anhydrous storage (desiccants, N₂ atmosphere) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.